Arsonium
Description
Structure
2D Structure
Properties
Molecular Formula |
AsH4+ |
|---|---|
Molecular Weight |
78.953 g/mol |
IUPAC Name |
arsanium |
InChI |
InChI=1S/AsH4/h1H4/q+1 |
InChI Key |
VUEDNLCYHKSELL-UHFFFAOYSA-N |
SMILES |
[AsH4+] |
Canonical SMILES |
[AsH4+] |
Origin of Product |
United States |
Synthetic Methodologies for Arsonium Compounds
General Principles of Arsonium Salt Formation
The fundamental principle underlying the formation of this compound salts is the reaction between a tertiary arsine (R₃As) and an alkyl or aryl halide (R'X). This process, analogous to the Menschutkin reaction observed for phosphonium (B103445) salts, yields a quaternary this compound salt with the general formula [R₃AsR']⁺X⁻ wikipedia.orgCurrent time information in Bangalore, IN.. The intrinsic nucleophilicity of the tertiary arsine and the electrophilic nature of the organic halide are the driving forces for this reaction. The selection of solvent and careful control of reaction conditions are crucial factors influencing both the reaction rate and the final product yield.
Alkylation and Arylation Routes to Tetraorganothis compound Salts
Alkylation and arylation stand as primary strategies for the synthesis of tetraorganothis compound salts. The reaction of tertiary arsines with alkyl halides readily furnishes tetraalkylthis compound salts. Similarly, reactions involving aryl halides, while occasionally necessitating more stringent conditions or the use of catalysts, can lead to the formation of tetraarylthis compound salts or mixed alkyl-aryl this compound salts wikipedia.orgCurrent time information in Bangalore, IN.. The use of alternative electrophiles, such as organosulfonates, can also be employed in this context usa-journals.com. For instance, the reaction between a tertiary arsine and an organosulfonate or halide is a widely adopted method for the generation of this compound salts, which can subsequently be deprotonated to form the corresponding ylides usa-journals.com.
Synthesis of this compound Ylides and Betaines
This compound ylides, also referred to as alkylidenearsoranes, are neutral compounds characterized by a negatively charged carbon atom directly linked to a positively charged arsenic atom (R₃As⁺−C⁻R'₂). These species exhibit enhanced nucleophilicity compared to their phosphonium counterparts and serve as valuable reagents in organic synthesis, particularly in Wittig-type transformations usa-journals.comthieme-connect.derevistadechimie.ro. The synthesis of this compound ylides can be accomplished through several distinct methodologies:
Deprotonation of this compound Salts: This represents the most prevalent synthetic route, involving the treatment of an this compound salt with an appropriate base usa-journals.com.
Methods involving Arsine Dihalides, Arsine Oxides, or Diazo Compounds: These approaches provide alternative pathways for the generation of this compound ylides usa-journals.com.
Transylidation: This method entails the transfer of an ylide moiety from one chemical species to a tertiary arsine usa-journals.comresearchgate.net.
Reverse Wittig Processes: This strategy offers another avenue for the formation of this compound ylides usa-journals.com.
Notable examples include the synthesis of stable fluorine-containing this compound ylides, which can be prepared from perfluoroalkanesulfonyl diazocarbonyl compounds in the presence of a rhodium catalyst. The stability of these ylides is attributed to the potent electron-withdrawing properties of the perfluoroalkanesulfonyl and carbonyl groups usa-journals.com.
This compound betaines are zwitterionic compounds possessing both a positive charge on the arsenic atom and a spatially separated negative charge within the same molecule, with arsenobetaine (B179536) being a well-known example wikipedia.org. The synthesis of betaines can be achieved through the reaction of this compound ylides with specific reagents or via the interaction of tertiary arsines with halogenated carboxylic acids, followed by a dehydrohalogenation step researchgate.netresearchgate.net.
Heterocyclic this compound Compound Synthesis
The synthesis of heterocyclic this compound compounds involves the incorporation of the positively charged arsenic atom into a cyclic molecular framework. This is typically achieved through various cyclization reactions that result in the formation of a ring system containing the arsenic atom. While detailed specific examples of heterocyclic this compound synthesis are not extensively covered in the provided search results, the general principles governing the formation of As-C bonds within a cyclic structure are applicable. This may involve reactions between difunctional arsenic precursors and suitable organic linkers, or the intramolecular cyclization of appropriately substituted organoarsenic compounds.
Synthesis of this compound Compounds with Specific Functional Groups
Methods are available for the synthesis of this compound compounds containing specific functional groups. This often involves utilizing appropriately substituted tertiary arsines as starting materials or employing reactions that introduce functional groups onto the organic moieties attached to the this compound salt or ylide. For instance, this compound ylides can serve as versatile intermediates for the introduction of diverse functional groups, including enynyl, trifluoromethyl, and organoselenium groups usa-journals.com. The synthesis of α-thio- and seleno-arsonium ylides has been demonstrated through reactions involving mixed iodonium-arsonium ylides researchgate.net. Careful consideration of the compatibility of various functional groups is essential during the synthetic design for this compound compounds jocpr.combibliotekanauki.pl.
Organometallic Approaches to this compound Species
Organometallic chemistry plays a significant role in the synthesis of this compound compounds, particularly in the preparation of the requisite tertiary arsine precursors. Triorganoarsenic(III) compounds, which frequently serve as starting materials for the synthesis of this compound salts, can be synthesized through reactions between organometallic nucleophiles, such as Grignard reagents and organolithium derivatives, and arsenic(III) halides thieme-connect.desolubilityofthings.comlibretexts.org. Although these methods primarily yield trivalent arsenic compounds, they are foundational to the subsequent formation of pentavalent this compound species through alkylation or arylation reactions.
Copper-Catalyzed and Template Synthesis Strategies for this compound Systems
Copper catalysis has been successfully applied in the synthesis of certain this compound systems. For example, a copper(I)-catalyzed template synthesis has been reported for the preparation of aryl-arsonium systems featuring an imino substituent positioned ortho to the cationic center. These reactions are carried out by reacting ortho-halogenoarylimines with triarylarsines in the presence of copper(I) iodide rsc.org.
Template synthesis strategies, in a broader sense, involve the use of a pre-organized structure (the template) to control the formation, size, and morphology of the desired product frontiersin.orgmdpi.comcsic.es. In the context of this compound compounds, template synthesis can be employed to direct the formation of complex molecular architectures or to synthesize materials that incorporate this compound species. A notable application is the use of tetraalkylthis compound cations as structure-directing agents in the synthesis of zeolites, influencing the formation of specific porous structures nih.gov.
| Compound Name | PubChem CID |
| This compound (AsH₄⁺) | 5460506 |
| Methyltriphenylthis compound iodide | 73911 |
| Arsenobetaine | Not found |
| Methyl(triphenyl)arsanium | 73912 |
| Triphenylarsine (B46628) | 7321 |
| Cacodylic acid ((CH₃)₂AsO₂H) | 2723062 |
| Phenylarsonic acid | 6812 |
| Tetramethyldiarsine | 11030 |
| Salvarsan | 3011288 |
| Arsenicin A | Not found |
| Vinyl bromide | 7846 |
| Tetrafluoroethylene | 10036 |
| Perfluoropropylene | 8003 |
| Diphenylcyclopropenone | 14400 |
| Methyl iodide | 6365 |
| Methyltriphenylphosphonium iodide | 6495 |
| t-butyl chloride | 6377 |
| Aluminum chloride | 24011 |
| Ethylene oxide | 157 |
| Arsine | 24405 |
| Hydrogen bromide | 260 |
| Hydrogen iodide | 104342 |
| Tetraphenylthis compound chloride hydrate | 123334-18-9 |
| S-adenosyl methionine | 34759 |
| Arsenic(III) oxide | 4518192 |
| Anilines | 780 |
| Arsenic acid | 22373815 |
| Copper(I) iodide | 25243 |
| Methyl propiolate | 10511 |
| Ethyl propiolate | 10850 |
| Si atoms | 13561619 |
Data Table: Synthesis Methods for this compound Ylides
| Method | Description | Common Starting Materials | Key Reagents/Conditions |
| Deprotonation of this compound Salts | Treatment of this compound salt with a base to remove an alpha-proton. | This compound salt | Strong base |
| Reactions involving Arsine Dihalides | Reaction pathways utilizing arsine dihalides. | Arsine dihalide | Various |
| Reactions involving Arsine Oxides | Reaction pathways utilizing arsine oxides. | Arsine oxide | Various |
| Reactions involving Diazo Compounds | Decomposition of diazo compounds in the presence of a tertiary arsine. | Diazo compound, Tertiary arsine | Various, potentially catalyst |
| Transylidation | Transfer of an ylide moiety from one molecule to a tertiary arsine. | Pre-existing ylide, Tertiary arsine | Various |
| Reverse Wittig Processes | Synthetic routes that are the reverse of the Wittig reaction. | Various | Various |
| From Perfluoroalkanesulfonyl Diazocarbonyl Compounds | Reaction in the presence of a rhodium catalyst. | Perfluoroalkanesulfonyl diazocarbonyl compound | Rhodium catalyst |
| Via Mixed Iodonium-Arsonium Ylides | Reaction of mixed iodonium-arsonium ylides with sulfur or selenium sources. | Mixed iodonium-arsonium ylide | MYAr (M=H, Na; Y=S, Se) |
Data Table: Organometallic Routes to Triorganoarsenic(III) Precursors
| Method | Description | Common Starting Materials | Organometallic Reagents |
| Reaction of Organometallic Nucleophiles with As(III) Halides | Nucleophilic attack of organometallic reagents on arsenic(III) halides. | Arsenic(III) halide | Grignard reagents, Organolithium |
| Addition of Aluminum Alkyls to Arsenic Halides | Reaction involving aluminum alkyls and arsenic halides. | Arsenic halide | Aluminum alkyls |
| Addition of Mercury Alkyls to Arsenic Halides | Reaction involving mercury alkyls and arsenic halides. | Arsenic halide | Mercury alkyls |
| Alkylation/Arylation of Metallic Arsenides | Reaction of metallic arsenides (e.g., sodium dimethylarsenide) with halides. | Metallic arsenide | Alkyl/Aryl halides |
Data Table: Copper-Catalyzed and Template Synthesis Examples
| Method | Description | Key Components | Application/Product Type |
| Copper(I)-Catalyzed Template Synthesis | Reaction of ortho-halogenoarylimines with triarylarsines in the presence of copper(I) iodide. | Ortho-halogenoarylimines, Triarylarsines, Copper(I) iodide | Aryl-arsonium systems (e.g., iminophenolate betaines) |
| Template Synthesis (Zeolite) | Use of tetraalkylthis compound cations as structure-directing agents to guide zeolite crystallization. | Tetraalkylthis compound cations, Zeolite synthesis mixture | Zeolites (e.g., ZSM-5) |
| Reaction of Stabilised this compound Ylides with Acetylenic Esters | Reaction leading to β,γ-unsaturated this compound ylides and potentially cyclic products. | Stabilised this compound ylides, Acetylenic esters | β,γ-unsaturated this compound ylides, Benzene derivatives |
Novel Synthetic Pathways for this compound Compound Diversity
Recent advancements in synthetic organic chemistry have paved the way for novel and diverse this compound compounds beyond traditional methods. These new pathways often focus on increasing efficiency, enabling the synthesis of complex structures, and incorporating various functionalities.
One area of development involves the preparation of this compound ylides, which are crucial intermediates in Wittig-type reactions for olefin synthesis. While deprotonation of this compound salts has been a widely used method, newer approaches utilize arsine dihalides, arsine oxides, or diazo compounds. usa-journals.com A facile method for preparing stabilized this compound ylides in good yield involves the action of active methylene (B1212753) compounds with tertiary arsine oxide or tertiary arsine dihalide. researchgate.net this compound ylides have also been synthesized from the decomposition of diazonium compounds in the presence of a tertiary arsine. researchgate.net
Novel methodologies have also focused on the stereoselective synthesis of cyclopropane (B1198618) derivatives using this compound ylides. A facile and highly stereoselective method for preparing functionalized trans-1,2-cyclopropanes involves the reaction of this compound bromides with electron-deficient olefins in the presence of KF·2H₂O. researchgate.net This method exclusively yields the trans isomer with high stereoselectivity. researchgate.net Similarly, a triphenylarsine-catalyzed one-pot procedure has been developed for the cis-selective preparation of cyclopropanes from acyclic electron-deficient olefins and carbonyl-stabilized this compound ylides, formed in situ from methyl bromoacetate (B1195939) or phenacyl bromide in the presence of NaHCO₃. researchgate.net The success of this method is highly dependent on the choice of base, solvent, and temperature. researchgate.net KF·2H₂O has been identified as a highly efficient base for the synthesis of cis-1,2-cyclopropanes from this compound salt and olefins. researchgate.net
Furthermore, novel strategies have emerged for the synthesis of this compound salts themselves, often as precursors to diverse this compound species. An efficient method for preparing π-expanded phosphonium salts has been extended to the preparation of cyclic this compound salts, suggesting its potential for generating a variety of this compound derivatives. rsc.org This straightforward methodology utilizes phosphine (B1218219) oxides and can incorporate demanding scaffolds such as azulene, pyrene, or fluorene. rsc.org Another variation for this compound salt synthesis involves heating an alkyl halide and triphenylarsine as a melt, providing a rapid and high-yield method for the preparation of this compound salts. thieme-connect.de
The synthesis of this compound salts with specific functionalities for targeted applications is also an active area of research. For instance, this compound salts having anthraquinone (B42736) and anthracene (B1667546) moieties have been synthesized by reacting halomethyl anthracene or anthraquinone with triphenylarsine. researchgate.netlifescienceglobal.com These salts, particularly when the halide counterion is exchanged with hexafluoro (B1673141) antimonate (B1203111) (SbF₆⁻), have shown utility as photoinitiators for various polymerization reactions. researchgate.netlifescienceglobal.com
Novel this compound compounds, including alkylthiosulfate zwitterions and thioacetate (B1230152) salts, have been synthesized and used to functionalize gold nanoparticles. shu.ac.uk These triphenylthis compound-functionalized gold nanoparticles have potential applications in targeted therapeutics. shu.ac.uk
The interaction of tetra substituted this compound iodides with zinc iodide and potassium cyanide has also been explored, leading to the synthesis of novel arsenic-organic complex compounds with potential biological activity. lpnu.ua
The development of these novel synthetic pathways contributes significantly to expanding the diversity of available this compound compounds, enabling the exploration of their properties and applications in various fields, including organic synthesis, material science, and potential biological applications.
Table 1: Examples of Novel Synthetic Approaches to this compound Compounds
| Synthetic Method | Starting Materials | Products/Intermediates | Key Features | References |
| Reaction of active methylene compounds with tertiary arsine oxide/dihalide | Active methylene compounds, tertiary arsine oxide or dihalide | Stabilized this compound ylides | Facile, good yield | researchgate.net |
| Decomposition of diazonium compounds in presence of tertiary arsine | Diazonium compounds, tertiary arsine | This compound ylides | Alternative ylide preparation | researchgate.net |
| Reaction of this compound bromides with electron-deficient olefins (using KF·2H₂O) | This compound bromides, electron-deficient olefins, KF·2H₂O | Functionalized trans-1,2-cyclopropanes | High stereoselectivity (trans) | researchgate.net |
| Triphenylarsine-catalyzed one-pot cyclopropanation (using NaHCO₃/KF·2H₂O) | Acyclic electron-deficient olefins, carbonyl-stabilized this compound ylides (from methyl bromoacetate or phenacyl bromide), NaHCO₃ or KF·2H₂O | cis-cyclopropanes | Simple, high-yielding, cis-selective (base dependent) | researchgate.net |
| Extension of phosphonium salt synthesis using phosphine oxides | Phosphine oxides, appropriate scaffolds | Cyclic this compound salts | Straightforward, incorporates π-conjugated scaffolds | rsc.org |
| Heating alkyl halide and triphenylarsine as a melt | Alkyl halide, triphenylarsine | This compound salts | Easy, rapid, high yield and purity | thieme-connect.de |
| Reaction of halomethyl anthracene/anthraquinone with triphenylarsine | Halomethyl anthracene or anthraquinone, triphenylarsine | This compound salts with aromatic moieties | Useful as photoinitiators | researchgate.netlifescienceglobal.com |
| Synthesis of alkylthiosulfate zwitterions and thioacetate salts | Not explicitly detailed in snippets | This compound alkylthiosulfate zwitterions, this compound thioacetate salts | Used for gold nanoparticle functionalization | shu.ac.uk |
| Interaction of tetra substituted this compound iodides with zinc iodide and potassium cyanide | Tetra substituted this compound iodides, zinc iodide, potassium cyanide | Arsenic-organic complex compounds | Potential biological activity | lpnu.ua |
Table 2: Detailed Research Findings on Stereoselective Cyclopropanation
| This compound Species Used | Olefin Substrate | Base | Stereoselectivity | Yield | Notes | References |
| This compound bromides | Electron-deficient olefins | KF·2H₂O | Exclusively trans | Moderate to good | Facile, highly stereoselective | researchgate.net |
| Carbonyl-stabilized this compound ylides (generated in situ) | Acyclic electron-deficient olefins | NaHCO₃ | cis-selective | High | One-pot procedure, base dependent | researchgate.net |
| This compound salt | Olefins | KF·2H₂O | cis-selective | Not specified | Highly efficient base for cis-cyclopropanes | researchgate.net |
Reactivity and Mechanistic Investigations of Arsonium Species
Nucleophilic Reactions Involving Arsonium Salts
This compound salts can undergo nucleophilic reactions where a nucleophile attacks either a carbon atom bonded to arsenic or, in some cases, the arsenic atom itself. For instance, the reaction of phenacyltriphenylthis compound bromide with anilines involves the nucleophilic addition of aniline (B41778) to the carbonyl group of the this compound salt, preceding ylide formation. oup.com This suggests that the carbonyl group's electrophilicity plays a crucial role in initiating the reaction sequence. In reactions with N-methylaniline, phenacyltriphenylthis compound bromide yields a mixture of 2-phenylindole (B188600) and 1-methyl-2-phenylindole, indicating complex reaction pathways involving nucleophilic attack and subsequent cyclization. oup.com With N,N-dimethylaniline, a simple nucleophilic substitution product was observed unless hydrobromic acid was present, which facilitated demethylation to N-methylaniline, allowing indole (B1671886) formation. oup.com
Elimination Reactions of this compound Compounds
Elimination reactions of this compound compounds typically involve the removal of a leaving group and a hydrogen atom from adjacent atoms, leading to the formation of a double bond. These reactions can follow different mechanisms, analogous to E1, E2, or E1cB pathways observed in other organic systems. allen.inksu.edu.sanumberanalytics.com While general principles of elimination reactions apply, specific studies on this compound compounds highlight unique aspects. For example, certain tetraorganothis compound salts with nucleophilic counterions can yield triorganoarsenic(III) compounds upon thermolysis, indicating a potential elimination pathway involving the loss of an organic group. thieme-connect.de The mechanism of elimination in this compound systems is influenced by factors such as the structure of the this compound compound, the nature of the leaving group, and the reaction conditions, including the base and solvent used. allen.innumberanalytics.com
Rearrangement Reactions in this compound Systems
Rearrangement reactions involve the reorganization of atoms within a molecule, leading to structural isomers. solubilityofthings.comslideshare.net While less extensively studied compared to other reaction types, rearrangement reactions in this compound systems have been observed, particularly in the context of this compound ylides. For instance, some reactions involving this compound ylides and electron-deficient olefins can lead to the formation of cyclopropanes or butyrolactones through pathways that may involve rearrangement steps. rsc.org One-pot domino synthesis sequences involving this compound ylide formation and subsequent cyclization reactions have also been reported, implying potential rearrangement steps within the cascade. figshare.com These rearrangements can be complex and are often influenced by the specific structure of the this compound compound or ylide and the reaction conditions.
This compound Ylide Reactivity and Mechanistic Studies
This compound ylides, featuring a negatively charged carbon atom bonded to a positively charged arsenic atom (R₃As⁺-⁻CR₂), are highly reactive intermediates in organic synthesis. Their reactivity is often compared to that of their phosphonium (B103445) ylide counterparts, with this compound ylides generally being more nucleophilic due to a larger contribution from the zwitterionic resonance form. usa-journals.comhku.hk
This compound Ylide-Mediated Olefination Reactions
This compound ylides are well-known for their participation in olefination reactions, analogous to the Wittig reaction. usa-journals.comresearchgate.net These reactions involve the reaction of an this compound ylide with a carbonyl compound (aldehyde or ketone) to form an alkene. The mechanism typically involves the nucleophilic attack of the ylide carbon on the carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate can then undergo elimination to yield the alkene and an arsine oxide. usa-journals.com
Semi-stabilized this compound ylides can react with aldehydes to produce a mixture of olefin and epoxide products. acs.org However, methods have been developed to control the reaction pathway to favor either product. acs.org For example, allylic this compound ylides have been shown to react with aldehydes and ketones to afford α,β-unsaturated epoxides in good yields. thieme-connect.de The stereochemistry of the alkene product in this compound ylide-mediated olefination reactions can be influenced by various factors, including the nature of the ylide, the carbonyl compound, and the reaction conditions. capes.gov.br
Counter-Ion Effects on this compound Ylide Reactivity and Selectivity
The counter-ion associated with the this compound salt precursor or present in the reaction mixture can significantly influence the reactivity and selectivity of this compound ylide-mediated reactions. Studies have shown that the counterion can affect the product distribution in reactions of semi-stabilized this compound ylides with aldehydes. acs.orgacs.org For instance, the presence of lithium salts has been observed to enhance the production of the betaine intermediate, leading to a predominance of epoxide formation, compared to reactions conducted with potassium salts. acs.org This highlights the role of the metal cation in coordinating with the intermediates and influencing the reaction pathway. The counterion dependence has been discussed for this compound benzylides and allylides, demonstrating its importance in controlling reaction outcomes. acs.org
Pyrolysis and Decomposition Pathways of this compound Ylides
This compound ylides can undergo pyrolysis and decomposition under thermal conditions. The gas-phase pyrolysis of stabilized this compound ylides has been investigated to understand their thermal reactivity and decomposition pathways. arkat-usa.org Studies have shown that the pyrolysis of this compound ylides can lead to the extrusion of triphenylarsine (B46628) oxide or triphenylarsine, along with the formation of various organic products, including alkynes and carbonyl compounds. arkat-usa.orgresearchgate.net The kinetics of gas-phase pyrolysis of this compound ylides have been studied, providing insights into the reaction mechanisms and allowing for comparisons with analogous phosphonium ylides. arkat-usa.orgresearchgate.net For example, the pyrolysis of benzoyl-stabilized triphenylthis compound methylides has been investigated over a range of temperatures, and the products were analyzed to elucidate the decomposition pathways. arkat-usa.org Kinetic data, such as Arrhenius parameters (log A and Ea), have been determined for the pyrolysis of this compound ylides, providing quantitative measures of their thermal stability and reactivity. arkat-usa.orgresearchgate.net Proposed mechanisms for the pyrolysis often involve the cleavage of bonds within the ylide structure, leading to the observed products. arkat-usa.orgresearchgate.net
This compound Betaine Transformation Mechanisms
This compound betaines, such as arsenobetaine (B179536) (trimethylarsonioacetate), are organoarsenic compounds found in biological systems, particularly marine organisms. Arsenobetaine is the predominant arsenic species in many marine animals and is considered relatively non-toxic compared to other arsenic forms. Structurally, it is the arsenic analog of trimethylglycine (betaine), featuring a quaternary this compound group. nih.govwikipedia.org
The formation of arsenobetaine in marine organisms is primarily understood to occur through the methylation of inorganic arsenic compounds by microorganisms. nih.gov While the exact biosynthetic pathways are still under investigation, the process involves the degradation of arsenosugars followed by methylation and oxidation steps. nih.gov
Biotransformation of arsenobetaine can also occur. Studies have shown that in mammals, arsenobetaine can be transformed into inorganic arsenic species, such as arsenate (As(V)), under certain conditions. nih.gov This transformation highlights the complex metabolic fate of this compound betaines in different organisms.
Novel arsenic species structurally related to arsenobetaine, such as arsenobetaine amide (trimethylarsonioacetamide) and homoarsenocholine, have been identified in terrestrial organisms like mushrooms. wikipedia.orgnih.gov The presence of these compounds suggests alternative or related biotransformation pathways for arsenic in different environments. In some marine organisms where arsenobetaine is absent, trimethylarsine (B50810) oxide has been detected, potentially indicating microbial breakdown of arsenobetaine. alfa-chemistry.com
The transformation mechanisms of this compound ylides, which can be related to betaines through resonance structures, have also been investigated. For instance, in the boron-catalyzed polymerization of allylic this compound ylides, the mechanism involves rearrangement steps, including nih.govtlri.gov.tw- and nih.govwikipedia.org-sigmatropic rearrangements, following the formation of an ate complex between the ylide and the borane (B79455) initiator. nih.gov Pyrolysis of this compound ylides can lead to the extrusion of triphenylarsine oxide or triphenylarsine, depending on the specific ylide structure and conditions. tlri.gov.tw
Redox Chemistry of this compound Compounds
The redox chemistry of this compound compounds is influenced by the ability of arsenic to exist in multiple oxidation states, primarily As(III) and As(V). Organoarsenic compounds exhibit redox reactivity that shares similarities with their organophosphorus counterparts. fishersci.no As(III) species can be oxidized to As(V) by mild oxidants. fishersci.no
Electrochemical studies on quaternary this compound salts, such as benzyl (B1604629) triphenyl this compound derivatives, have shown that they undergo reduction through a chemically irreversible two-electron process on mercury electrodes in aqueous solutions. wikipedia.org The reduction potentials of this compound salts are generally more positive compared to analogous phosphonium salts. wikipedia.org For example, a study on substituted benzyltriphenylthis compound iodides and bromides in organic solvents confirmed similar reduction patterns, with substituents having a small influence on the discharge potential. wikipedia.org
Tetraphenyl this compound salts, such as tetraphenyl this compound chloride, have also been involved in electrochemical investigations, particularly in studies of ion transport across membranes and as reference electrolytes in non-aqueous electrochemistry. americanelements.comuni.lufishersci.ca
Photochemical Reactivity of this compound Systems
Photochemical reactivity of this compound systems involves transformations induced by light energy. This area of research has explored the potential of this compound compounds in various light-driven processes.
One notable application is the design of photoactivatable this compound compounds for controlled release of chemical species. For instance, 2-nitrobenzylthis compound compounds have been synthesized as heavy-atom analogs of caged cholinergic ligands. These compounds exhibit excellent photofragmentation kinetics, allowing for the photorelease of ligands upon irradiation, which is useful for time-resolved crystallographic studies on enzymes like cholinesterases. fishersci.co.uk
This compound ylides have also been implicated in photochemical reactions. They can be formed as intermediates in domino synthesis sequences initiated or involving photochemical steps, such as in the one-pot synthesis of photochromic oxazine (B8389632) compounds. ataman-chemicals.com Furthermore, studies on mixed onium ylides, including this compound-diazonium ylides, have investigated their reactions with nucleophiles, which can be influenced by photochemical conditions. sigmaaldrich.com Research into photoinduced processes involving related pnictogen ylides suggests the potential for similar reactivity in this compound systems.
Theoretical and Computational Chemistry of Arsonium Compounds
Electronic Structure Elucidation of Arsonium Cations
The fundamental this compound cation, [AsH₄]⁺, is isoelectronic with silane (B1218182) (SiH₄) and the phosphonium (B103445) cation ([PH₄]⁺). Its electronic structure is characterized by a central arsenic atom forming four equivalent single bonds with hydrogen atoms in a tetrahedral geometry. The arsenic atom in a neutral state has an electron configuration of [Ar] 3d¹⁰ 4s² 4p³. youtube.com In the formation of the this compound cation, the arsenic atom can be considered to utilize its valence electrons to form four sigma (σ) bonds, resulting in a positive formal charge on the arsenic atom.
Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, confirm the tetrahedral structure (Td symmetry) of the parent this compound cation. Analysis of the molecular orbitals (MOs) shows a set of four bonding MOs, primarily composed of arsenic's 4s and 4p orbitals overlapping with the 1s orbitals of the four hydrogen atoms. The positive charge is not entirely localized on the arsenic atom but is distributed over the entire cation, with the hydrogen atoms bearing a partial positive charge. This charge distribution is a key factor in the cation's interaction with anions and solvent molecules.
Computational Modeling of this compound Ylide and Betaine (B1666868) Geometries
Computational modeling has been indispensable in understanding the geometry of this compound ylides and betaines. This compound ylides, such as triphenylarsine (B46628) methylide ([Ph₃As=CH₂]), are particularly interesting due to the nature of the arsenic-carbon bond. Theoretical calculations have been crucial in resolving the debate between two primary resonance structures: the ylide form (with an As=C double bond) and the ylene or dipolar form (with an As⁺-C⁻ single bond).
Recent studies combining experimental synthesis with quantum chemical calculations have provided a detailed picture of the [Ph₃As=CH₂] structure. nih.govresearchgate.net These calculations confirm the long-proposed hypothesis that as one descends Group 15, the pyramidalization of the ylidic carbon increases. nih.govresearchgate.net This highlights the growing dominance of the E⁺-C⁻ dipolar resonance form (with an sp³-hybridized carbon) over the E=C ene π-bonded form (with an sp²-hybridized carbon). nih.gov For the this compound ylide, the geometry at the carbon atom is significantly pyramidal rather than planar, indicating substantial single-bond character and a zwitterionic nature. researchgate.net
| Compound | Parameter | Computational Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| [Ph₃As=CH₂] | As-C (ylide) Bond Length | DFT | ~1.87 Å | 1.876(3) Å | nih.gov |
| [Ph₃As=CH₂] | Geometry at Ylide Carbon | DFT | Pyramidal | Pyramidal | nih.govresearchgate.net |
| [Ph₃P=CH₂] | P-C (ylide) Bond Length | DFT | ~1.67 Å | 1.661(8) Å | nih.gov |
| [Ph₃P=CH₂] | Geometry at Ylide Carbon | DFT | Slightly Pyramidal | Near Planar | nih.gov |
Reaction Pathway Simulations for this compound-Mediated Transformations
Simulating reaction pathways is a powerful application of computational chemistry that provides detailed mechanistic insights into chemical transformations. arxiv.org For reactions involving this compound compounds, such as the Wittig-type reaction with this compound ylides or various rearrangements, computational simulations can map the potential energy surface (PES) connecting reactants, transition states, intermediates, and products. nih.gov
These simulations help to:
Identify Transition States: By locating the saddle points on the PES, the structures and energies of transition states can be determined. This is crucial for understanding the kinetics of a reaction.
Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. uwaterloo.ca
Elucidate Reaction Mechanisms: Computational studies can distinguish between proposed mechanisms (e.g., concerted vs. stepwise) by comparing the energy profiles of different pathways. For example, in the reaction of an this compound ylide with a carbonyl compound, calculations can model the formation of the initial betaine intermediate and its subsequent decomposition to an alkene and arsine oxide.
Predict Stereoselectivity: By comparing the activation energies of pathways leading to different stereoisomers, the stereochemical outcome of a reaction can often be predicted.
Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are commonly used to trace the minimum energy path from a transition state to the corresponding reactants and products.
Quantum Chemical Investigations of Bonding in this compound Species
Quantum chemical methods offer a deep understanding of the nature of chemical bonds in this compound species. mpie.de Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF) are used to analyze the electron density distribution obtained from high-level calculations. skoltech.rumdpi.com
Key insights from these investigations include:
Bond Characterization: For the simple [AsH₄]⁺ cation, the As-H bonds are classified as polar covalent. In tetraorganothis compound salts like tetraphenylthis compound chloride, the As-C bonds are also polar covalent, while the interaction with the chloride anion is primarily ionic.
Ylide Bonding: In this compound ylides, bonding analysis quantifies the contributions of the covalent (As=C) and ionic (As⁺-C⁻) resonance forms. mdpi.com NBO analysis, for instance, can reveal the occupations of the orbitals involved in the As-C bond, providing a quantitative measure of its double-bond character. As noted, for arsenic, the ionic character is highly significant. nih.gov
Hypervalent Character: For species that might be considered hypervalent, such as pentacoordinate arsenic compounds, these quantum chemical tools can elucidate the nature of the bonding, often revealing multicenter, non-classical bonding arrangements rather than true hypervalency involving d-orbital participation. skoltech.ru
These methods move beyond simple Lewis structures to provide a physically rigorous description of chemical bonding based on the calculated electron density. mpie.de
Molecular Dynamics Simulations of this compound Compound Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For this compound compounds, MD simulations are particularly useful for understanding their behavior in solution and in the solid state. mdpi.com
In these simulations, the forces between atoms are calculated using a force field (in classical MD) or from electronic structure calculations on-the-fly (in ab initio MD). nih.gov Newton's equations of motion are then integrated numerically to simulate the system's evolution.
Applications of MD simulations in the context of this compound compounds include:
Solvation Structure: MD can reveal how solvent molecules, such as water, arrange themselves around an this compound cation and its counter-anion. nih.gov This includes determining the number of solvent molecules in the first and second solvation shells and their orientation.
Ion Pairing: The simulations can model the association and dissociation of this compound cations and their counter-anions in solution, providing insights into the formation of contact ion pairs, solvent-separated ion pairs, and free ions.
Transport Properties: Properties like diffusion coefficients can be calculated from the simulated trajectories of the ions, which are important for understanding conductivity in systems like ionic liquids containing this compound cations. nih.gov
Conformational Dynamics: For flexible this compound compounds, such as those with long alkyl chains, MD simulations can explore the different conformations available to the molecule and the timescales for transitions between them.
Density Functional Theory (DFT) Applications in this compound Chemistry
Density Functional Theory (DFT) has become one of the most widely used computational methods in chemistry due to its favorable balance of accuracy and computational cost. unige.chyoutube.com It is extensively applied to study a wide range of properties of this compound compounds. DFT calculations are based on the principle that the energy of a system can be determined from its electron density. mdpi.com
Specific applications of DFT in this compound chemistry include:
Geometry Optimization: DFT is used to find the minimum-energy structures of this compound molecules, including cations, ylides, and betaines. uwaterloo.ca The resulting geometries are often in excellent agreement with experimental data.
Vibrational Analysis: Calculation of vibrational frequencies is a standard DFT application. uwaterloo.ca These theoretical frequencies can be used to interpret and assign experimental infrared (IR) and Raman spectra.
Thermochemical Properties: DFT can accurately calculate thermodynamic quantities such as enthalpies of formation, Gibbs free energies of reaction, and bond dissociation energies. uwaterloo.ca
Electronic Properties: Properties like ionization potentials, electron affinities, and charge distributions are readily calculated using DFT. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactivity of the compound.
NMR Spectroscopy: DFT calculations can predict NMR chemical shifts with high accuracy, aiding in the structural elucidation of new this compound compounds. unige.ch
DFT is a versatile tool that underpins much of the modern computational research on this compound compounds, from elucidating electronic structures to simulating reaction pathways. mdpi.com
Advanced Spectroscopic and Structural Elucidation Methodologies for Arsonium Compounds
Application of X-ray Diffraction in Arsonium Compound Structure Determination
Research findings have demonstrated the utility of XRD in characterizing a variety of this compound salts. For instance, the crystal structures of several tetraphenylthis compound compounds, such as (C₆H₅)₄AsBF₄, (C₆H₅)₄AsPF₆, and (C₆H₅)₄AsAsF₆, have been determined, revealing that they crystallize in the tetragonal system. nih.gov The tetraphenylthis compound cation, [As(C₆H₅)₄]⁺, typically adopts a tetrahedral geometry around the central arsenic atom, a fact consistently confirmed by numerous crystallographic studies. uef.fiuobabylon.edu.iq
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|---|
| (C₆H₅)₄AsBF₄ | Tetragonal | Not specified | Not specified | nih.gov |
| [AsPh₄][TcOCl₄] | Tetragonal | P4/n | a = 12.664, c = 7.822 | masterorganicchemistry.com |
| (Ph₄As)₂[ReCl₄(ox)] | Monoclinic | P2₁/c | a = 22.250, b = 11.245, c = 19.089, β = 96.59 | rsc.org |
| [Ph₄As][TeCl₄(OH)(H₂O)] | Monoclinic | C2/c or Cc | a = 18.71, b = 7.31, c = 19.29, β = 92.03 | uef.fi |
Nuclear Magnetic Resonance Spectroscopy Techniques for this compound Nuclei and Ligands
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound compounds in solution. It provides information about the chemical environment of NMR-active nuclei, such as ¹H and ¹³C, within the organic ligands attached to the arsenic center.
¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of this compound salts. The chemical shifts of protons and carbons in the ligands are influenced by the positively charged arsenic center.
In ¹H NMR, the protons on the organic substituents of this compound salts are typically deshielded compared to their positions in the corresponding precursor arsines. For example, the phenyl proton resonances in tetraphenylthis compound salts generally appear in the downfield region of the spectrum (τ 2.2-2.3), whereas in the neutral triphenylarsine (B46628), they are found further upfield (τ 2.7-2.9). chemrxiv.org Similarly, methyl protons in methyl-substituted this compound salts show characteristic chemical shifts. chemrxiv.org
¹³C NMR spectroscopy provides complementary information about the carbon framework of the ligands. The signals for carbons directly attached to the arsenic atom and those within the ligand structure can be assigned to confirm the molecular constitution. For instance, in substituted calix uef.fiarene-based this compound derivatives, the distinct chemical shifts of the aromatic and methylene (B1212753) carbons are used for structural verification. researchgate.net
| Proton Type | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| Phenyl (in this compound Salts) | ~7.7 - 7.8 | chemrxiv.org |
| Methyl (attached to As) | Variable, deshielded | chemrxiv.org |
| Methylene (in Calixarene backbone) | ~3.5 - 4.3 | researchgate.net |
For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks within the ligands. mdpi.comresearchgate.net This is particularly useful for assigning protons in complex spin systems, such as those in elaborate organic substituents.
Heteronuclear correlation experiments, like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence), correlate the chemical shifts of protons directly to the carbons they are attached to (¹J C-H coupling). mdpi.comhnue.edu.vn This provides a powerful method for unambiguously assigning both the ¹H and ¹³C signals of the ligands. For establishing longer-range connectivity (2-3 bonds), the HMBC (Heteronuclear Multiple Bond Correlation) experiment is used, which can reveal correlations between protons and carbons separated by multiple bonds, aiding in the complete structural elucidation of the molecule. mdpi.com
Infrared and Raman Spectroscopic Approaches for Functional Group Analysis in this compound Compounds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable method for identifying functional groups within the ligands of this compound compounds and for characterizing the vibrations involving the arsenic-carbon bonds. youtube.com These two techniques are often complementary, as some vibrational modes may be active in one technique but not the other. youtube.com
The IR spectra of this compound salts are often dominated by the absorptions of their organic ligands. For tetraphenylthis compound salts, the spectra show characteristic bands corresponding to the vibrations of the phenyl rings. nih.gov These include C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹), and various C-H bending vibrations. The presence of specific functional groups on the ligands, such as carbonyl (C=O) or hydroxyl (O-H) groups, will give rise to strong, characteristic absorption bands in the IR spectrum.
Raman spectroscopy is also effective for studying the vibrational modes of this compound compounds. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. youtube.com The vibrations of the core [AsC₄]⁺ skeleton can also be probed using these techniques.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | |
| Aromatic C=C | Stretching | 1600 - 1450 | |
| C-H | Out-of-plane Bending | 900 - 675 |
Mass Spectrometric Methods for this compound Compound Ionization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For ionic species like this compound salts, "soft" ionization techniques are particularly useful as they can transfer the intact cation into the gas phase for analysis.
Electrospray ionization (ESI) is a widely used technique for the analysis of pre-formed ions in solution. ESI-MS has been successfully applied to the identification of various arsenic species, including this compound ions like the tetramethylthis compound (B1217432) ion (m/z 135) and trimethylarsonio glutathione (B108866) (m/z 426). High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the ion.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides valuable structural information. The fragmentation patterns of this compound ions can reveal details about the substituents attached to the arsenic atom. For example, in the analysis of arsenoplatin compounds, ESI-MS revealed distinctive cluster ions due to platinum isotopes, and the fragmentation patterns were used to propose degradation pathways. Desorption chemical ionization (DCI-MS) is another technique that has been shown to be advantageous for characterizing arsenic compounds, as it produces spectra with recognizable molecular ions and structurally characteristic fragment ions.
Electronic Absorption and Emission Spectroscopy for this compound Chromophores
Electronic spectroscopy, which includes UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure of molecules. These techniques are particularly relevant for this compound compounds that contain chromophoric (light-absorbing) groups within their structure.
UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength. uobabylon.edu.iq When an this compound compound contains a conjugated π-system, such as aromatic rings or polyenes, it will absorb UV or visible light to promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital (e.g., π → π* transitions). The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. masterorganicchemistry.com For simple this compound salts like tetraphenylthis compound, the absorption is typically in the UV region and is characteristic of the phenyl groups.
Applications of Arsonium Chemistry in Synthetic Methodology and Materials Science
Arsonium Compounds as Reagents in Organic Synthesis
Organoarsenic compounds, including this compound salts and ylides, have found applications as reagents in diverse organic transformations. Triphenylarsine (B46628), for instance, has been employed as a metal ligand in palladium-catalyzed cross-coupling reactions. usa-journals.com this compound compounds are also utilized in the preparation of this compound ylides, which are known to be more nucleophilic than their phosphonium (B103445) counterparts, allowing them to participate in a broader spectrum of reactions. usa-journals.comhku.hk
This compound Ylide-Mediated Olefination Reactions (e.g., Wittig-type)
This compound ylides (alkylidenearsoranes) are versatile reagents for the synthesis of alkenes through olefination reactions, analogous to the well-known Wittig reaction that employs phosphonium ylides. usa-journals.comhku.hknih.gov The preparation of this compound ylides typically involves the deprotonation of an this compound salt, which is commonly obtained from the reaction of a tertiary arsine with an organosulfonate or halide. usa-journals.com
Research has explored the use of this compound ylides in both stoichiometric and catalytic Wittig-type reactions. For example, an arsine-mediated Wittig reaction utilizing triphenylarsine has been reported for olefin synthesis. This method involves heating triphenylarsine with an activated alkyl bromide to form the this compound salt, which then condenses with aldehydes at room temperature to yield olefins in high yields. nih.gov This approach offers advantages over typical phosphine-mediated Wittig reactions, as it often does not require the isolation or purification of the this compound salt or ylide intermediates and can be completed rapidly under mild conditions. nih.gov
Studies have also investigated catalytic arsa-Wittig reactions using catalysts like 1-phenylarsolane, converting aldehydes to olefins with good yields and moderate to excellent E stereoselectivity. researchgate.net The development of catalytic versions of the Wittig reaction using arsenic compounds has been driven by the observation that arsine oxides, formed as byproducts, are generally easier to reduce back to the active arsine catalyst compared to stable phosphine (B1218219) oxides. scribd.com Early catalytic systems utilized arsenic and tellurium compounds for this reason. scribd.com
This compound ylides exhibit greater nucleophilicity compared to analogous triphenylphosphonium ylides, which expands their utility in organic synthesis. hku.hk This difference in reactivity is attributed to a larger contribution from the zwitterionic resonance form in this compound ylides. hku.hk
Beyond simple olefination, this compound ylides have been employed in the synthesis of various alkene derivatives, including unconjugated alkenes, 1,3-dienes, α,β-alkenals, α,β-alkenones, α,β-alkenoates, and α,β-alkenitriles. hku.hk They have also been applied in the synthesis of heterocycles and carbocycles. hku.hk
Detailed research findings on the kinetics and mechanism of this compound ylide reactions, such as gas-phase pyrolysis, have provided insights into their reactivity and decomposition pathways. arkat-usa.org Studies on the reaction of benzyltriphenylthis compound ylides with aldehydes have also contributed to the understanding of the Wittig reaction mechanism. capes.gov.br
This compound Salts in Phase-Transfer Catalysis
This compound salts have been identified as a class of onium salts that can function as phase-transfer catalysts (PTC). benthamdirect.comingentaconnect.comresearchgate.net Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in immiscible phases, typically an aqueous phase and an organic phase. scribd.comunishivaji.ac.in Quaternary onium salts, including this compound salts, achieve this by transporting ionic reactants from one phase to the other, effectively increasing reaction rates and yields. scribd.com
Various onium salts, such as ammonium (B1175870), phosphonium, this compound, bismuthonium, and tellurium salts, have been explored as phase-transfer catalysts in numerous organic reactions, including oxidation reactions. benthamdirect.comingentaconnect.comresearchgate.net While quaternary ammonium salts are among the most widely used PTC due to their versatility, cost-effectiveness, stability, and lower toxicity compared to some other options, this compound salts have also demonstrated catalytic activity. scribd.comresearchgate.net
Research has shown the application of quaternary this compound salts in catalyzing heterogeneous reactions. google.com For instance, certain quaternary ammonium, phosphonium, and this compound salts have been used to catalyze the cyclization of a phosgene (B1210022) derivative of a bisphenate salt. google.com The catalytic mechanism is believed to involve the this compound cation displacing the cationic portion of a reactant, thereby increasing its solubility in the organic medium where the reaction occurs. google.com
This compound salts have also been utilized in phase-transfer catalysis reactions for the highly stereoselective synthesis of trans-1,2-cyclopropane derivatives from semistabilized this compound ylides and electron-deficient alkenes in a biphasic system. thieme-connect.com
In comparison to homologous series of quaternary ammonium and phosphonium salts, this compound ions appear to be slightly more lipophilic, which can influence their effectiveness as phase-transfer catalysts. unishivaji.ac.in
This compound-Containing Materials for Specific Applications
The incorporation of this compound moieties into materials can impart unique properties, leading to applications in diverse fields, including organoarsenic materials and polymer systems. usa-journals.comontosight.ai
This compound Compounds as Precursors for Organoarsenic Materials
This compound compounds, particularly this compound salts, can serve as precursors for the synthesis of other organoarsenic compounds and materials. usa-journals.comontosight.ai The controlled decomposition or reaction of this compound precursors can lead to the formation of materials with specific arsenic-carbon bonds and desired structures.
Organoarsenic chemistry involves compounds containing a chemical bond between arsenic and carbon. usa-journals.comwikipedia.org While some traditional applications of organoarsenic compounds, such as in agriculture, are declining due to environmental and health concerns, research continues into new materials and applications. usa-journals.comwikipedia.org
Tetraalkyldiarsines, which can be synthesized from precursors including this compound halides, have been investigated as potential precursors for electronic materials. dtic.mil The synthesis of tetrakis(iso-propyl)diarsine, for example, involved the thermolysis of tri(iso-propyl)this compound iodide. dtic.mil This highlights the role of this compound salts as intermediates in the synthesis of organoarsenic compounds relevant to materials science.
Arsine (AsH₃), the parent compound of organoarsines, is used as a precursor in the semiconductor industry for the synthesis of materials like gallium arsenide (GaAs) through chemical vapor deposition (CVD). wikipedia.org While arsine itself is not an this compound compound, this illustrates the broader context of arsenic precursors in materials science. This compound compounds, being more stable and less volatile than arsine, can offer alternative routes to introduce arsenic into material structures.
This compound salts have also been examined for their role in the formation of supramolecular structures and their optical properties, indicating their potential in materials science applications. ontosight.ai
Integration of this compound Moieties into Polymer Systems
The integration of this compound moieties into polymer systems is an emerging area of research, aiming to create novel polymeric materials with tailored properties. This compound ylides and salts can serve as monomers or initiators in polymerization reactions, leading to polymers containing arsenic atoms within their structure or as pendant groups.
Recent studies have explored the boron-catalyzed polymerization of allylic this compound ylides. researchgate.netacs.orgresearchgate.net This method allows for the synthesis of polymers with unique unsaturated backbones, where double bonds are separated by a single methylene (B1212753) group. researchgate.netacs.org These polymers, termed C3-polymers, exhibit predictable molecular weights and narrow molecular weight distributions. researchgate.net The stereochemistry of the double bonds in these polymers can be controlled, with high selectivity towards the trans-configuration observed in some cases. acs.org
Research has also demonstrated the copolymerization of this compound ylides with other ylides, such as sulfoxonium methylides, to create copolymers with novel structures and properties. researchgate.netnih.gov For example, the boron-catalyzed copolymerization of diphenylpropenyl triphenyl this compound ylides and dimethylsulfoxonium methylide has yielded photoluminescent polymers with tunable fluorescence properties. researchgate.net Unexpected light emission has also been observed in non-conjugated terpolymers synthesized from this compound and sulfoxonium ylides, attributed to isomerization-induced light emission. nih.gov
The use of this compound cations as organic structure-directing agents (OSDAs) in the synthesis of zeolites, such as ZSM-5, represents another example of integrating this compound moieties into materials. csic.es Tetraalkylthis compound cations have been successfully employed for this purpose, demonstrating the ability of this compound compounds to influence the formation of porous materials. csic.es The presence of the arsenic atom in the OSDA can also serve as a probe for studying the location and properties of the molecule within the zeolite framework using techniques like X-ray diffraction and MAS-NMR. csic.es
The synthesis of gold nanoparticles decorated with triphenylthis compound groups illustrates the potential for integrating this compound moieties into nanomaterials for various applications. rsc.org
This compound Compounds in Optoelectronic Material Research
Research has explored the potential of this compound salts in the field of materials science, including their optical properties ontosight.ai. Organic materials, including some organoarsenic compounds, are being investigated for their use in next-generation optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) mdpi.comnih.govresearchgate.net. These materials offer advantages like low-cost production, flexibility, and the potential for large-area applications mdpi.comresearchgate.net. While the search results specifically mention organophosphorus compounds in optoelectronics nih.gov, the general exploration of organoarsenic compounds like this compound salts in materials science suggests potential applications in this area, likely related to their electronic structure and how they interact with light or facilitate charge transport. The precise mechanisms and performance metrics of this compound compounds in optoelectronic devices are areas of ongoing research.
This compound Derivatives in Supramolecular Assembly
This compound salts have been examined for their role in the formation of supramolecular structures ontosight.ai. Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Tetraphenylthis compound salts, for instance, have been shown to form one-dimensional and two-dimensional supramolecular structures through various non-covalent interactions such as C—H•••X and C—H•••π interactions, where X can be oxygen or sulfur researchgate.net. These interactions between the cationic this compound species and counterions or other molecules drive the assembly process. Studies on tetraphenylthis compound dialkyldithiophosphate salts have quantified the contributions of different non-covalent interactions, revealing that H…H and C…H/H…C interactions are significant contributors to the Hirshfeld surface in these structures researchgate.net.
Advanced Analytical Methodologies for this compound Compound Detection and Quantification in Environmental Matrices
The detection and quantification of this compound compounds in environmental matrices are crucial due to the potential environmental impact of arsenic-containing species ontosight.ai. Advanced analytical methodologies are employed for this purpose, often involving a series of steps including sample preparation, separation, and detection env.go.jpmdpi.com.
Sample preparation techniques for environmental matrices like water, sediment, and biological samples aim to isolate and concentrate the target this compound compounds while removing interfering substances env.go.jp. This can involve extraction methods tailored to the polarity and characteristics of the specific this compound species env.go.jp.
Separation and purification of this compound compounds from co-extracted substances are typically achieved using chromatographic techniques. Normal phase chromatography, for example, can be used to separate compounds based on their polarity env.go.jp.
Detection and quantification are performed using highly selective and sensitive analytical equipment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are common techniques used for the analysis of organic compounds in environmental samples env.go.jpmdpi.comcdc.gov. Derivatization may be required for certain non-volatile or heat-degradable this compound compounds to make them amenable to GC analysis env.go.jpmdpi.com. The use of isotopically labelled internal standards can enhance the accuracy of quantification in mass spectrometry-based methods europa.eu.
While the provided search results discuss analytical methods for various organic compounds and arsenic in general, specific detailed research findings solely focused on the advanced analytical methodologies for this compound compounds in environmental matrices were not extensively detailed. However, the general principles of environmental analysis involving extraction, chromatography, and mass spectrometry are applicable to the study of this compound species.
Comparative Studies with Analogous Group 15 Onium Species
Phosphonium (B103445) vs. Arsonium: Electronic and Steric Effects on Reactivity
Phosphonium (R₄P⁺) and this compound (R₄As⁺) salts are quaternary onium compounds of phosphorus and arsenic, respectively. While they share structural similarities, the difference in the central atom (P vs. As) leads to notable variations in their electronic and steric effects, influencing their reactivity, particularly in reactions involving ylides.
Studies on the acidifying effects of onium groups have indicated that the ability to stabilize an adjacent carbanion via d-orbital overlap follows the order sulfonium (B1226848) > phosphonium > this compound. cdnsciencepub.com This suggests that the phosphonium group is more effective than the this compound group in delocalizing the negative charge of a carbanion in ylides. cdnsciencepub.com The stabilization is believed to occur via pπ-dπ overlap between the carbanion and the onium group, which relies on the availability of empty, low-energy d-orbitals on the heteroatom. cdnsciencepub.com
In terms of reactivity, this compound ylides have been shown to be more dipolar and reactive than their phosphonium counterparts in some instances. psu.edu However, when comparing the apparent dipolarity based on physical and chemical properties, there can be little difference between stibonium and this compound ylides. rsc.org The stretching frequencies in ylides generally become lower when moving from phosphonium to this compound to stibonium ylides, which is consistent with an expected increase in the polarity of ylides down the Periodic Table. psu.edu
Specific examples of comparative reactivity include ylide reactions like epoxidation. The use of chiral this compound ylides in asymmetric ylide epoxidation has received less attention compared to sulfonium ylides, with limited examples reported. bristol.ac.uk These reactions are understood to proceed via a mechanism similar to that of sulfonium ylides. bristol.ac.uk
In electrochemical studies, quaternary this compound salts are reduced in a chemically irreversible two-electron process on mercury electrodes in aqueous solution, similar to analogous phosphonium salts. upb.ro However, the reduction potentials for this compound salts in aqueous solution are displaced by about 0.3 V in the positive direction compared to those of the corresponding phosphonium salts. upb.ro
Steric effects also play a role. The size of the central atom and the attached organic groups influence the accessibility of the onium center and the adjacent carbon in ylides. While not explicitly detailed for this compound vs. phosphonium in all contexts, steric hindrance is a general factor affecting the reactivity of onium compounds. For instance, in reactions of phosphonamidic acids, steric effects can reveal mechanistic differences. nih.gov
A comparative overview of some properties influencing reactivity is presented in the table below:
| Property | Phosphonium (R₄P⁺) | This compound (R₄As⁺) | Notes | Source |
| Carbanion Stabilization (d-orbital overlap) | More effective | Less effective | Order: Sulfonium > Phosphonium > this compound | cdnsciencepub.com |
| Ylide Dipolarity | Lower | Higher (in some cases) | This compound ylides shown to be more dipolar than phosphonium counterparts. | psu.edu |
| Reduction Potential (aqueous) | More negative | More positive (~0.3V) | Compared on mercury electrodes. | upb.ro |
| Stretching Frequencies (Ylides) | Higher | Lower | Trend down Group 15. | psu.edu |
Stibonium vs. This compound: Differences in Stability and Synthetic Access
Stibonium (R₄Sb⁺) compounds, containing antimony as the central atom, are further down Group 15 compared to this compound. This difference in atomic size and electronegativity leads to distinctions in their stability and synthetic accessibility when compared to this compound analogues.
Generally, the stability of onium ylides is influenced by the central heteroatom. While specific comparative stability data for this compound vs. stibonium salts are less extensively documented, stibonium ylides are described as solids that are stable for long periods when kept in a dry atmosphere. psu.edu However, they are readily hydrolyzed in protic solvents if moisture is present. psu.edu This suggests a sensitivity to hydrolysis that may differ in degree from this compound ylides.
In terms of synthetic access, methods for preparing stibonium ylides have been explored, and their properties compared with this compound and other ylides. psu.edu The synthesis of intramolecularly pentacoordinated tetraarylstibonium salts has been achieved at room temperature through reactions involving ortho-iodoarylimino coordination template systems with triarylstibines and copper(I) iodide. soton.ac.ukcapes.gov.brresearchgate.net Related bromo- and chloro-arenes were unreactive under these conditions, highlighting specific requirements for stibonium salt formation. soton.ac.uk
Electrochemical studies show that the first electron transfer for stibonium salts is displaced by more than 0.5 - 1.0 V in the positive direction compared to this compound salts in aqueous solution. upb.ro This indicates that stibonium salts are generally easier to reduce than this compound salts.
A comparison of some properties is shown below:
| Property | This compound (R₄As⁺) | Stibonium (R₄Sb⁺) | Notes | Source |
| Ylide Stability (Hydrolysis) | Varies | More readily hydrolyzed (for some ylides) | Stibonium ylides are readily hydrolyzed by moisture in protic solvents. psu.edursc.org | psu.edursc.org |
| Reduction Potential (aqueous) | More negative | More positive (>0.5-1.0V) | Compared on mercury electrodes. | upb.ro |
| Stretching Frequencies (Ylides) | Higher | Lower | Trend down Group 15. | psu.edu |
Comparison of this compound and Ammonium (B1175870)/Sulfonium Analogues
Expanding the comparison to include ammonium (R₄N⁺) and sulfonium (R₃S⁺) compounds, which are onium species of Group 15 (Nitrogen) and Group 16 (Sulfur) respectively, further highlights the distinct characteristics of this compound.
Quaternary ammonium salts are common phase-transfer catalysts, widely used due to their availability and cost-effectiveness, although their thermal stability can be lower than phosphonium salts, particularly at temperatures above 110-120°C. taylorandfrancis.comunishivaji.ac.in Phosphonium salts are generally more thermally stable than corresponding this compound salts. unishivaji.ac.in
Sulfonium ylides are well-established reagents in reactions like epoxidation and cyclopropanation, and their use in asymmetric variations has been more extensively studied than that of chiral this compound ylides. bristol.ac.uk
In terms of carbanion stabilization via d-orbital overlap, the order of effectiveness is sulfonium > phosphonium > this compound. cdnsciencepub.com This suggests that the sulfonium group is more effective at stabilizing an adjacent carbanion than both phosphonium and this compound groups. cdnsciencepub.com
This compound compounds have found applications as organic structure-directing agents (OSDAs) in the synthesis of zeolites, expanding the known family of onium OSDAs which previously included ammonium, phosphonium, and sulfonium cations. scispace.com The use of this compound in this context allows for the introduction of arsenic atoms as probe atoms, facilitating characterization using techniques like powder X-ray diffraction, solid-state nuclear magnetic resonance, and X-ray absorption spectroscopy. scispace.com
A summary of comparative aspects is provided below:
| Property | Ammonium (R₄N⁺) | Sulfonium (R₃S⁺) | Phosphonium (R₄P⁺) | This compound (R₄As⁺) | Notes | Source |
| Thermal Stability | Lower | Varies | Higher | Lower than phosphonium | Phosphonium generally more stable than ammonium and this compound. taylorandfrancis.comunishivaji.ac.in | taylorandfrancis.comunishivaji.ac.in |
| Carbanion Stabilization (d-orbital overlap) | N/A | Highest | Moderate | Lower | Order: Sulfonium > Phosphonium > this compound | cdnsciencepub.com |
| Use in Asymmetric Ylide Reactions | Limited | Extensive | Moderate | Less extensive | Sulfonium ylides more studied for asymmetric epoxidation. bristol.ac.uk | bristol.ac.uk |
| Phase-Transfer Catalysis | Common | Less common | Common | Less common | Ammonium and phosphonium salts are widely used PTCs. taylorandfrancis.comunishivaji.ac.inwikipedia.org | taylorandfrancis.comunishivaji.ac.inwikipedia.org |
| Use as Zeolite OSDA | Yes | Yes | Yes | Yes | This compound is a newer class of OSDA. scispace.com | scispace.com |
These comparisons highlight that this compound compounds exhibit properties that are distinct from their Group 15 and Group 16 onium analogues, influenced by the electronic and steric characteristics of the arsenic atom.
Emerging Research Frontiers and Future Directions in Arsonium Chemistry
Development of Novel Arsonium-Based Reagents for Enhanced Chemical Transformations
The development of novel this compound-based reagents is an active area of research, aiming to leverage their specific reactivity for challenging chemical transformations. One notable class of such reagents is this compound ylides. These zwitterionic compounds, featuring a negatively charged carbon atom adjacent to the positively charged this compound center, are isoelectronic with phosphonium (B103445) ylides and have been explored in olefination reactions, analogous to the Wittig reaction. tandfonline.comarkat-usa.org Recent studies have investigated the decomposition patterns of this compound betaines, intermediates formed from the reaction of this compound ylides with carbonyl and thiocarbonyl compounds, to understand and control product formation in olefination reactions. tandfonline.comresearchgate.net
Furthermore, this compound ylides functionalized with groups such as hypervalent iodine have been developed as umpolung reagents, enabling nucleophilic substitution reactions followed by tandem transformations like the Wittig reaction to synthesize stereoselectively substituted olefins. acs.org This highlights the potential of modifying the this compound ylide structure to impart new reactivity and access diverse molecular scaffolds.
Electrochemical studies on new triphenyl this compound derivatives have also been conducted to understand their behavior in organic solvents and the influence of substituents on their electrochemical properties. upb.ro Such studies are valuable for predicting and controlling the reactivity of these compounds in redox processes.
Exploration of this compound Compounds in Sustainable Chemical Processes
The exploration of this compound compounds in sustainable chemical processes is an emerging frontier, albeit one facing significant challenges due to the inherent toxicity of arsenic. However, research into organic this compound compounds suggests they can be less toxic than their inorganic counterparts, potentially opening avenues for their use in more environmentally benign processes. upb.ro
One area of interest is the potential use of this compound-based ionic liquids. Ionic liquids, being non-volatile, are considered greener alternatives to traditional volatile organic solvents in many industrial applications. researchgate.net While cations in ionic liquids are typically derived from ammonium (B1175870) or phosphonium structures, the exploration of this compound cations in this context could lead to the development of novel ionic liquids with unique properties for specific applications, such as in energy storage and conversion materials. researchgate.net
Another potential area, though still in its nascent stages, involves exploring catalytic applications where this compound compounds might serve as catalysts or catalyst components in reactions relevant to sustainable chemistry. While the catalytic arsa-Wittig reaction has been investigated, the focus on sustainability in the context of this compound chemistry is still limited but represents a potential future direction. researchgate.net Research into using renewable resources and developing more sustainable synthesis procedures is a broader trend in chemistry that could eventually encompass the judicious use of certain organothis compound compounds if their environmental impact can be mitigated. kit.eduutas.edu.au
Advanced Computational Predictions for this compound Reactivity and Properties
Computational chemistry plays a crucial role in understanding and predicting the reactivity and properties of this compound compounds, especially given the complexities associated with handling some arsenic species experimentally. Advanced computational methods, including quantum mechanics (QM) and density functional theory (DFT), are employed to study electronic structure, reaction mechanisms, and energy profiles. rwth-aachen.deuni-kl.dejstar-research.com
Computational studies can provide insights into the differences in reactivity between this compound ylides and their more widely studied phosphonium analogues, helping to elucidate the factors that govern selectivity and reaction pathways in transformations like the Wittig reaction. arkat-usa.orgresearchgate.net For instance, computational analysis has been used to support hypotheses regarding the structural differences and the dominance of certain resonance forms in this compound ylides compared to phosphonium ylides. acs.org
Predicting properties such as charge distribution, molecular orbitals, and spectroscopic data through computational methods aids in the design of novel this compound reagents with tailored reactivity. jstar-research.com Computational studies can also help assess the feasibility and potential outcomes of reactions before extensive experimental work is undertaken, contributing to more efficient research. rwth-aachen.de
Challenges and Opportunities in Fundamental this compound Chemical Research
Fundamental research in this compound chemistry faces several challenges and presents numerous opportunities. A primary challenge is the inherent toxicity of arsenic, which necessitates specialized handling procedures and limits the widespread exploration of new this compound compounds. upb.roarkat-usa.org This has historically led to organoarsenic compounds being less studied compared to their phosphorus counterparts. upb.ro
However, the increasing understanding that organic this compound compounds can exhibit lower toxicity than inorganic arsenic species presents an opportunity for focused research on less hazardous derivatives. upb.ro Developing safe and effective methods for As-C bond formation remains a key challenge, although recent decades have seen advances in alternative reagents and strategies to address the drawbacks of traditional synthetic routes. researchgate.net
Opportunities lie in leveraging the unique electronic and structural properties of the this compound cation for novel applications. The differences in reactivity between this compound and phosphonium ylides, for example, suggest that this compound compounds could enable distinct chemical transformations or offer improved selectivity in certain reactions. upb.rotandfonline.com Further fundamental studies on the reaction mechanisms involving this compound intermediates are needed to fully understand and exploit their potential.
Exploring the incorporation of the this compound moiety into functional materials, such as in the development of new ionic liquids or in materials for energy applications, represents another significant opportunity. researchgate.net Advanced computational methods will continue to be essential in overcoming experimental challenges by providing predictive power and mechanistic insights. rwth-aachen.dejstar-research.com Addressing the challenges related to toxicity and synthesis while capitalizing on the unique chemistry of this compound compounds will be crucial for advancing this field and realizing its potential in various scientific and technological areas.
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for arsonium compounds?
- Methodological Answer : Begin with a literature review to identify existing synthetic pathways (e.g., alkylation of arsines or ion-exchange reactions). Use controlled reaction conditions (temperature, solvent purity, stoichiometry) and validate reproducibility via spectroscopic techniques (e.g., NMR, FTIR). Document procedural deviations and their impacts on yield/purity .
- Key Considerations : Ensure alignment with safety protocols for handling arsenic-containing precursors, as improper handling may introduce experimental artifacts .
Q. What analytical techniques are most reliable for characterizing this compound salt stability?
- Methodological Answer : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to assess thermal stability. Pair with X-ray diffraction (XRD) to monitor structural changes under varying humidity conditions. Cross-validate results using mass spectrometry (MS) to detect decomposition byproducts .
- Data Validation : Address instrument calibration errors by repeating measurements across multiple batches .
Q. How should researchers formulate hypotheses about this compound’s ligand-binding behavior?
- Methodological Answer : Use computational tools (e.g., DFT calculations) to predict binding affinities, then design titration experiments (e.g., isothermal calorimetry) to test predictions. Frame hypotheses using the PICO framework (Population: this compound complexes; Intervention: ligand variation; Comparison: known ligands; Outcome: binding constants) .
- Avoid Pitfalls : Ensure hypotheses are falsifiable and avoid overgeneralizing from limited datasets .
Advanced Research Questions
Q. What strategies resolve contradictions in reported this compound redox potentials?
- Methodological Answer : Conduct a meta-analysis of published electrochemical data, controlling for variables like electrode material, reference electrodes, and solvent polarity. Use statistical tools (e.g., ANOVA) to identify outliers and systematic errors. Replicate key studies under standardized conditions .
- Case Study : Discrepancies in Ag/AgCl vs. SCE reference systems may explain divergent results; report potentials with explicit reference to calibration protocols .
Q. How can computational models improve the design of this compound-based catalysts?
- Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental kinetics data to refine transition-state models. Validate using ab initio methods (e.g., CCSD(T)) for electronic structure accuracy. Cross-reference with XAS (X-ray absorption spectroscopy) to verify predicted coordination geometries .
- Data Interpretation : Address limitations in force-field parameterization by benchmarking against crystallographic data .
Q. What experimental controls are critical for studying this compound’s environmental fate?
- Methodological Answer : Include abiotic controls (e.g., sterile soil samples) to distinguish microbial degradation from hydrolysis. Use isotopic labeling (e.g., As) to track speciation via HPLC-ICP-MS. Account for matrix effects by spiking samples with internal standards .
- Ethical Compliance : Follow institutional guidelines for arsenic waste disposal to mitigate environmental contamination risks .
Methodological Frameworks
- Literature Review : Use federated search tools to aggregate data from structured (PubMed, Scopus) and unstructured sources (preprint repositories) while avoiding non-peer-reviewed platforms like *benchchem.com * .
- Data Management : Organize raw datasets (e.g., spectral files, simulation outputs) in FAIR-compliant repositories with metadata tags for reproducibility .
- Peer Review Preparation : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) and address reviewer critiques via iterative hypothesis refinement .
Common Pitfalls to Avoid
- Overreliance on Secondary Sources : Prioritize primary literature for synthetic protocols to avoid propagating undocumented modifications .
- Ambiguous Research Questions : Reframe vague inquiries (e.g., “How does this compound behave?”) into focused hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
